![molecular formula C24H20N2OS B2752833 N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide CAS No. 327077-63-4](/img/structure/B2752833.png)

N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

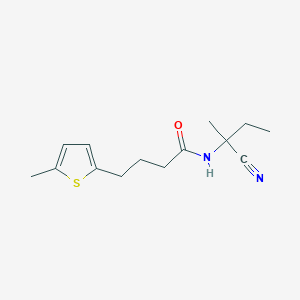

The compound “N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide” is a complex organic molecule. It likely contains a benzamide group, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound likely involves a benzamide group attached to a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms .Aplicaciones Científicas De Investigación

Anticancer Potential

- A study on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed their potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, demonstrating the promising activities of certain compounds with low IC50 values, indicating high efficacy at inhibiting cancer cell growth (Gomha, Edrees, & Altalbawy, 2016).

- Another study focused on the synthesis of N-heterocyclic carbene–silver(I) acetate complexes derived from 4,5-ditolyl-imidazole. These complexes exhibited preliminary in vitro antibacterial activity and demonstrated IC50 values indicating their cytotoxicity against renal and breast cancer cell lines, which could suggest a pathway for the development of new cancer therapies (Hackenberg et al., 2013).

Synthesis and Characterization

- The microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides has been described, offering a more efficient and cleaner method for the synthesis of these compounds, which could be of significant interest in the development of pharmaceuticals and materials science (Saeed, 2009).

- Research on the syntheses of novel copolymers containing carbazole and their electrochromic properties highlights the potential of thiazole derivatives in materials science, particularly for their applications in electrochromic devices and polymers (Aydın & Kaya, 2013).

Antimicrobial and Antifungal Activities

- Thiazole derivatives have also been evaluated for their antimicrobial and antifungal activities. For example, a study on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents showed that some molecules were more potent than reference drugs against pathogenic strains, highlighting the importance of these compounds in developing new antimicrobial therapies (Bikobo et al., 2017).

Propiedades

IUPAC Name |

N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2OS/c1-17-8-12-19(13-9-17)22-16-28-24(25-23(27)20-6-4-3-5-7-20)26(22)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOTXGKJMUNFEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2752750.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2752754.png)

![3-(3-(3-methylpiperidin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2752756.png)

![N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2752757.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2752758.png)

![7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2752763.png)

![N-(3-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2752767.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2752770.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2752771.png)